methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 376352-37-3
VCID: VC5678272
InChI: InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3
SMILES: COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.75

methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

CAS No.: 376352-37-3

Cat. No.: VC5678272

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.75

* For research use only. Not for human or veterinary use.

methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate - 376352-37-3

Specification

CAS No. 376352-37-3
Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
IUPAC Name methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
Standard InChI InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-20(14-5-3-2-4-6-14)19-16(15)12-7-9-13(18)10-8-12/h2-11H,1H3
Standard InChI Key FCFZZVDTZKNEJR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural Characteristics

Molecular Architecture

The pyrazole ring in methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a five-membered aromatic system with two adjacent nitrogen atoms. Key substituents include:

  • Position 1: A phenyl group (C₆H₅).

  • Position 3: A 4-chlorophenyl group (ClC₆H₄).

  • Position 4: A methyl ester (–COOCH₃).

The molecular formula is C₁₇H₁₃ClN₂O₂, with a molecular weight of 312.75 g/mol. The IUPAC name derives from the substituent positions and functional groups: methyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate .

Stereoelectronic Properties

The electron-withdrawing chlorine atom on the 4-chlorophenyl group enhances the electrophilicity of the pyrazole ring, while the methyl ester contributes to the compound’s lipophilicity. These features influence its reactivity in nucleophilic substitutions and cycloaddition reactions .

Synthetic Methodologies

Cyclocondensation Approach

A common route to pyrazole derivatives involves the cyclocondensation of β-keto esters with hydrazines. For this compound, methyl 3-oxo-3-(4-chlorophenyl)propanoate reacts with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Temperature: 80–100°C under reflux.

  • Yield: 60–75% after purification via column chromatography .

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueImpact on Yield
Temperature90°CMaximizes ring closure
Catalyst (AcOH)10 mol%Accelerates kinetics
Reaction Time6–8 hoursBalances completion vs. degradation

Functionalization Strategies

Post-cyclization modifications may include:

  • Esterification: Conversion of carboxylic acid intermediates (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid ) to methyl esters using methanol and sulfuric acid.

  • Cross-Coupling: Introduction of aryl groups via Ullmann or Suzuki-Miyaura reactions, as demonstrated in related pyrazole syntheses .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 3.85 (s, 3H, –OCH₃).

    • δ 6.90–7.50 (m, 9H, aromatic protons).

    • δ 8.20 (s, 1H, pyrazole H-5).

  • ¹³C NMR: Signals at δ 165.2 (C=O), 148.1 (pyrazole C-3), and 134.5–128.0 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • C=O Stretch: 1705 cm⁻¹ (ester carbonyl).

  • C–Cl Stretch: 750 cm⁻¹.

  • Aromatic C–H: 3050–3100 cm⁻¹ .

Mass Spectrometry

  • ESI-MS: m/z 313.1 [M+H]⁺, consistent with the molecular formula.

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